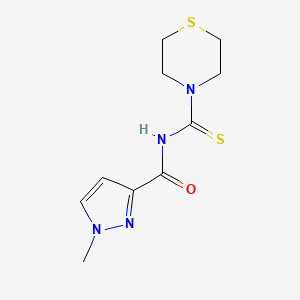![molecular formula C8H7N3O3 B14164039 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-amino-4-hydroxy-](/img/structure/B14164039.png)
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-amino-4-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-amino-4-hydroxy- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications .
Métodos De Preparación
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-amino-4-hydroxy- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Madelung synthesis and Fischer indole synthesis are often employed to prepare pyrrolopyridine derivatives . Industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-amino-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Major products formed from these reactions include substituted pyrrolopyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-amino-4-hydroxy- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-amino-4-hydroxy- involves its interaction with specific molecular targets. For example, as an FGFR inhibitor, it binds to the receptor’s tyrosine kinase domain, preventing the activation of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Comparación Con Compuestos Similares
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-amino-4-hydroxy- can be compared with other pyrrolopyridine derivatives, such as:
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-, ethyl ester: This compound has different substituents, which can alter its biological activity and chemical properties.
7-Azaindole: Another pyrrolopyridine derivative with distinct biological activities and applications.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-amino-4-hydroxy- lies in its specific substitution pattern, which imparts unique biological activities and makes it a valuable compound in drug discovery and development .
Propiedades
Fórmula molecular |
C8H7N3O3 |
|---|---|
Peso molecular |
193.16 g/mol |
Nombre IUPAC |
3-amino-4-oxo-1,7-dihydropyrrolo[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H7N3O3/c9-5-4-3(12)1-2-10-7(4)11-6(5)8(13)14/h1-2H,9H2,(H,13,14)(H2,10,11,12) |
Clave InChI |
DUZIVGRVVWPCSE-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC2=C(C1=O)C(=C(N2)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(E)-(4-methoxyphenyl)methylidene]-3-(morpholin-4-yl)propan-1-amine](/img/structure/B14163962.png)

![5-(2,4-Dimethylphenyl)-2-propan-2-ylthieno[2,3-d][1,3]oxazin-4-one](/img/structure/B14163969.png)







![1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradeca-6,13-diene](/img/structure/B14164020.png)
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N-cyclopropyl-1-(3-methoxypropyl)-](/img/structure/B14164031.png)
![Methyl 2-(7-chloro-2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)acetate](/img/structure/B14164044.png)
